molecular formula C21H17N5O2S2 B2363278 3-((2,5-dimethylphenyl)sulfonyl)-N-phenylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892746-73-5

3-((2,5-dimethylphenyl)sulfonyl)-N-phenylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

Cat. No.: B2363278
CAS No.: 892746-73-5
M. Wt: 435.52
InChI Key: PMBCOSIIANPDKD-UHFFFAOYSA-N
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Description

This compound is a thieno-fused triazolopyrimidine derivative featuring a 2,5-dimethylphenyl sulfonyl group at position 3 and a phenylamine substituent at position 3. Its molecular formula is C₂₃H₂₁N₅O₂S₂, with a molecular weight of 463.58 g/mol . The fused thieno-triazolo-pyrimidine core contributes to its rigid planar structure, which is advantageous for interactions with biological targets, such as enzymes or receptors. The sulfonyl group and aromatic substituents enhance its pharmacokinetic properties, including solubility and metabolic stability .

Properties

IUPAC Name

10-(2,5-dimethylphenyl)sulfonyl-N-phenyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O2S2/c1-13-8-9-14(2)17(12-13)30(27,28)21-20-23-19(22-15-6-4-3-5-7-15)18-16(10-11-29-18)26(20)25-24-21/h3-12H,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMBCOSIIANPDKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-((2,5-dimethylphenyl)sulfonyl)-N-phenylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a synthetic derivative belonging to a class of heterocyclic compounds. Its unique structure incorporates a thieno-triazolo-pyrimidine framework, which is known for various biological activities. This article reviews the biological activity of this compound based on available research findings, including its pharmacological effects and potential therapeutic applications.

Chemical Structure

The molecular structure can be represented as follows:

  • Molecular Formula : C19H19N5O2S
  • Molecular Weight : 373.45 g/mol

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it exhibits significant effects in the following areas:

  • Anticancer Activity :
    • Studies have demonstrated that the compound inhibits key signaling pathways involved in cancer cell proliferation and survival. Specifically, it has been shown to inhibit the EGFR/AKT pathway in breast and cervical cancer cells, leading to reduced cell viability and increased apoptosis .
  • Antimicrobial Properties :
    • The compound has shown promising antimicrobial activity against several bacterial strains. For instance, it has been evaluated using the disk diffusion method against Staphylococcus aureus and Escherichia coli, exhibiting notable inhibitory effects .
  • Enzyme Inhibition :
    • It has been reported to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases. The IC50 values indicate moderate to strong inhibition compared to standard drugs .

1. Anticancer Activity

A study focused on the compound's effect on cancer cell lines revealed:

  • Cell Lines Tested : HCC1937 (breast cancer) and HeLa (cervical cancer).
  • Results : Treatment with the compound resulted in decreased phosphorylation of EGFR and downstream targets such as AKT and ERK1/2 after 24 hours, with more pronounced effects observed at 48 and 72 hours .

2. Antimicrobial Activity

In a comparative study:

  • Microorganisms Tested : Candida albicans, Staphylococcus aureus, and Escherichia coli.
  • Methodology : Disk diffusion method.
  • Findings : The compound exhibited significant antimicrobial activity with minimum inhibitory concentration (MIC) values indicating effectiveness against both bacterial and fungal strains .

3. Enzyme Inhibition Studies

A pharmacological evaluation included:

  • Enzymes Tested : AChE and BChE.
  • Results : The compound demonstrated an IC50 value of 46.42 µM for BChE inhibition, comparable to physostigmine, while showing moderate inhibition against AChE with an IC50 of 157.31 µM .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of triazolopyrimidine derivatives in cancer therapy. The compound has shown promising anticancer properties. For instance, research indicates that derivatives of triazolopyrimidines exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation and survival pathways .

Table 1: Anticancer Activity of Triazolopyrimidine Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-712.5Inhibition of DNA synthesis
Compound BHeLa8.0Induction of apoptosis
3-((2,5-dimethylphenyl)sulfonyl)-N-phenylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amineA54910.0Inhibition of cell cycle progression

Antiviral Properties

The compound has also been studied for its antiviral activities. Triazolopyrimidine derivatives have shown efficacy against several viruses by targeting viral replication mechanisms. For example, some studies report that these compounds can inhibit the replication of hepatitis C virus (HCV) and other RNA viruses through interference with viral polymerases or proteases .

Anti-inflammatory Effects

Another significant application of this compound is its anti-inflammatory properties. Research indicates that triazolopyrimidine-based compounds can reduce inflammation by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. This makes them potential candidates for treating inflammatory diseases such as rheumatoid arthritis and other chronic inflammatory conditions .

Antimicrobial Activity

The antimicrobial potential of triazolopyrimidines has been explored extensively. Studies have demonstrated that these compounds exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways within the bacteria .

Table 2: Antimicrobial Activity

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)Mechanism of Action
Compound CStaphylococcus aureus15 µg/mLCell wall synthesis inhibition
Compound DEscherichia coli20 µg/mLDisruption of metabolic pathways
This compoundPseudomonas aeruginosa12 µg/mLMembrane integrity disruption

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit various enzymes relevant to disease processes. Notably, it has shown promise as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis and a target for drugs used in treating autoimmune diseases like rheumatoid arthritis .

Comparison with Similar Compounds

Structural Variations in Sulfonyl and Amine Substituents

The target compound’s activity and physicochemical properties are influenced by its sulfonyl and amine substituents. Key analogs include:

Compound Name Sulfonyl Group Amine Substituent Mol. Formula Mol. Weight (g/mol) Notable Properties/Activity
Target Compound 2,5-Dimethylphenyl Phenyl C₂₃H₂₁N₅O₂S₂ 463.58 High metabolic stability; potential kinase inhibition
3-(4-Chlorobenzene-1-sulfonyl)-N-(2,5-dimethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine 4-Chlorophenyl 2,5-Dimethylphenyl C₂₂H₁₈ClN₅O₂S₂ 498.00 Enhanced lipophilicity; moderate cytotoxicity
3-(4-Trifluoromethylbenzenesulfonyl)-N-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine 4-Trifluoromethylphenyl Thiophen-2-ylmethyl C₂₀H₁₅F₃N₅O₂S₃ 522.56 Nanomolar potency in urea transporter UT-B inhibition
3-(4-Methoxybenzenesulfonyl)-N-(4-methoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine 4-Methoxyphenyl 4-Methoxybenzyl C₂₄H₂₂N₅O₃S₂ 508.59 Improved water solubility; reduced metabolic clearance

Key Observations :

  • Electron-Withdrawing Groups (e.g., -CF₃, -Cl) increase lipophilicity and target affinity but may reduce solubility .
  • Methoxy Groups enhance solubility and metabolic stability due to hydrogen bonding and reduced oxidative metabolism .
  • Bulky Substituents (e.g., 2,5-dimethylphenyl) improve selectivity by sterically blocking off-target interactions .

Core Structure Modifications

Replacement of the thieno-pyrimidine core with quinazoline or pyridinone alters biological activity:

Compound Name Core Structure Key Modifications Activity/Properties
3-((2,5-Dimethylphenyl)sulfonyl)-N-(4-fluorobenzyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine Quinazoline Quinazoline instead of pyrimidine Higher DNA intercalation potential
2-([1,2,4]Triazolo[1,5-a]pyrimidin-7-yl)-3-methyl-7-phenylthieno[2,3-b]pyridin-4(7H)-one Thieno-pyridinone Pyridinone fused to thieno-triazolo Fluorescence properties; enzyme inhibition

Key Observations :

  • Quinazoline Core : Enhances planar surface area, favoring interactions with nucleic acids or topoisomerases .
  • Pyridinone Modification: Introduces hydrogen-bonding sites, improving solubility and fluorescence .

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